1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11-6-4-5-7-12(11)16-13(17)15-10-14(2,18)8-9-19-3/h4-7,18H,8-10H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSHQNZFFAFGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-2-methyl-4-(methylthio)butylamine and o-tolyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halides, esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea depends on its interaction with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways affected by the compound can vary, but may include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(p-tolyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(m-tolyl)urea: Another isomer with a different position of the methyl group on the aromatic ring.
Biological Activity
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea, with the CAS number 1396746-38-5, is a synthetic organic compound notable for its diverse biological activities. This compound features a urea group along with hydroxy and methylthio functionalities, which contribute to its potential pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and comparative analysis with similar compounds.
- Molecular Formula : C₁₄H₂₂N₂O₂S
- Molecular Weight : 282.40 g/mol
- Structure : The compound contains a urea linkage, a hydroxy group, and a methylthio group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1396746-38-5 |
| Molecular Formula | C₁₄H₂₂N₂O₂S |
| Molecular Weight | 282.40 g/mol |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the hydroxy group enhances its solubility and bioavailability, while the methylthio group may participate in redox reactions, influencing various metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological pathways.
- Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties, similar to other thiourea derivatives.
Antitumor Activity
Research indicates that compounds structurally related to this compound demonstrate significant antitumor activity. For instance, related urea compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM across various cancer cell lines including lung, ovarian, and prostate cancers .
Urease Inhibition
Thiourea derivatives are known for their urease inhibitory activity. In vitro studies have demonstrated that similar compounds can effectively inhibit urease enzymes, which are implicated in various pathological conditions including kidney stones and certain infections .
Case Studies
- Antitumor Efficacy :
- Urease Inhibition :
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:
| Compound Name | Antitumor Activity (GI50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|
| This compound | TBD | TBD |
| Thiourea | N/A | <10 |
| N-(p-tolyl)thiourea | TBD | <15 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea with high purity (>95%)?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Coupling Reactions : React 2-hydroxy-2-methyl-4-(methylthio)butylamine with o-tolyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C, nitrogen atmosphere) to form the urea backbone .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve ≥95% purity .
Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to validate functional groups (e.g., urea carbonyl at ~1650 cm) .
Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR for hydroxyl (-OH) and methylthio (-SCH) proton signals; C NMR for carbonyl (C=O) and aromatic carbons .
- Mass Spectrometry : HRMS to confirm molecular weight (e.g., CHNOS, theoretical MW: 294.14 g/mol) .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the hydroxy-methylthio-butyl and o-tolyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardize Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to isolate batch-specific variability .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing methylthio with methoxy) to identify functional group contributions to activity .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) with in-house results to validate IC discrepancies .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3ERT) to model binding to cytochrome P450 isoforms .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes in aqueous environments .
ADMET Prediction : Employ SwissADME to evaluate bioavailability, BBB penetration, and CYP inhibition risks .
Q. How does the methylthio (-SCH) moiety influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze via LC-MS to detect oxidation products (e.g., sulfoxide/sulfone derivatives) .
- Kinetic Analysis : Calculate half-life () using first-order kinetics; compare with methoxy (-OCH) analogs to assess sulfur’s impact .
Experimental Design Considerations
Q. What in vitro assays are optimal for evaluating its anti-inflammatory potential?
- Methodological Answer :
- NF-κB Inhibition : Transfect RAW264.7 macrophages with NF-κB luciferase reporter and measure luminescence post-LPS stimulation .
- Cytokine Profiling : Quantify TNF-α/IL-6 via ELISA in THP-1 monocytes .
- Dose-Response Curves : Test 0.1–100 μM concentrations; use dexamethasone as a positive control .
Q. How can researchers optimize solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-Solvent Systems : Test PEG-400/water (1:1 v/v) or cyclodextrin-based formulations .
- Salt Formation : Synthesize hydrochloride salt to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .
Data Interpretation and Validation
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?
- Methodological Answer :
- Probit Analysis : Calculate LD values in zebrafish models (OECD TG 236) .
- ANOVA with Tukey’s Post Hoc : Compare treatment groups (e.g., 24-h vs. 48-h exposure) .
- Hill Slope Modeling : Fit sigmoidal curves to assess cooperativity in receptor binding .
Q. How can crystallography data resolve ambiguities in stereochemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
